![molecular formula C14H20N4O2S B5600979 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound belongs to a class of bi-heterocyclic propanamides and is related to compounds studied for their potential in various biochemical applications.
Synthesis Analysis
- The synthesis involves a series of steps beginning with the formation of an initial compound such as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is then converted into a corresponding hydrazide. This hydrazide is reacted with carbon disulfide to form a bi-heterocyclic nucleophile. Finally, this nucleophile is reacted with different electrophiles to form the target compounds (Abbasi et al., 2020).
Molecular Structure Analysis
- The structure of these compounds is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. X-ray diffraction studies have also been employed to confirm the structure of similar compounds (Paepke et al., 2009).
Chemical Reactions and Properties
- These bi-heterocyclic compounds exhibit promising activity against enzymes such as urease. Their reactivity and binding with various molecules have been analyzed through in-silico molecular docking analysis (Nazir et al., 2018).
科学的研究の応用
Synthesis and Antibacterial Activity
A study by Tumosienė et al. (2012) delved into the synthesis of azole derivatives, including 1,3,4-oxadiazoles and thiazoles, from propanehydrazide precursors. These compounds demonstrated good antibacterial activity against Rhizobium radiobacter, highlighting their potential as antibacterial agents. This research underscores the versatility of the core chemical structure in generating derivatives with significant biological activities (Tumosienė, I., Jonuškienė, I., Kantminienė, K., & Beresnevičius, Z., 2012).
Urease Inhibition and Cytotoxicity
Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides, which were tested for their urease inhibitory potential. The entire series exhibited promising activity against the enzyme, with all compounds being identified as less cytotoxic agents. This study provides a foundation for developing new therapeutics targeting urease-related diseases (Abbasi, M., Ramzan, M., ur-Rehman, A., Siddiqui, S. Z., Hassan, M., Shah, S. A. A., Ashraf, M., Shahid, M., & Seo, S., 2020).
Anticancer Potential
The research by Ravinaik et al. (2021) focused on designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, with several derivatives exhibiting higher anticancer activities than the reference drug etoposide. This signifies the compound's potential as a framework for developing novel anticancer agents (Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Corrosion Inhibition
The study by Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The compounds showed excellent inhibition efficiency, suggesting their potential application in protecting metal surfaces from corrosion. This research not only demonstrates the chemical utility of these compounds but also their practical applicability in industrial settings (Ammal, P., Prajila, M., & Joseph, A., 2018).
特性
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-4-12-16-17-13(20-12)8-18(5-2)14(19)7-6-11-10(3)15-9-21-11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHOBZFWGIGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)CCC2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)
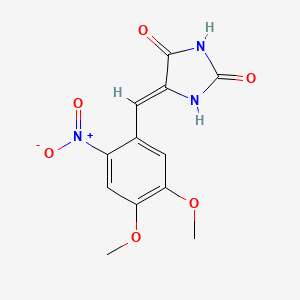
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)
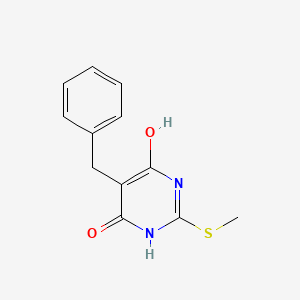

![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)
![4-[(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)
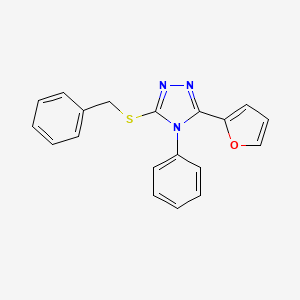
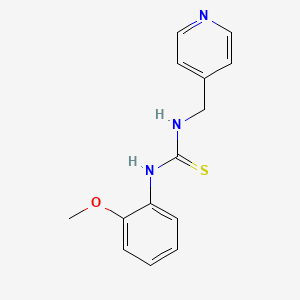
![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)
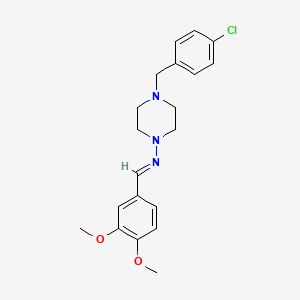
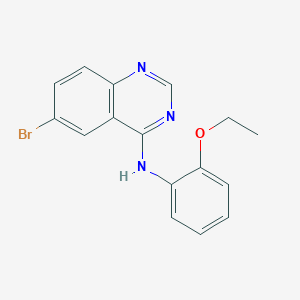
![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)